NVP-TNKS656 TNKS2 Inhibitory Potency (IC50 = 6 nM) and Cellular Wnt Reporter Activity (IC50 = 3.5 nM)
NVP-TNKS656 exhibits potent inhibition of tankyrase 2 enzymatic activity with an IC50 value of 6 nM in cell-free autoPARsylation assays [1]. In a cellular context, the compound inhibits Wnt ligand-induced signaling in HEK293 SuperTopFlash reporter gene assays with an IC50 of 3.5 nM . By comparison, the predecessor compound XAV939 was noted in the optimization studies as less potent than the dihydropyran motif that gave rise to NVP-TNKS656 [1]. The class comparator IWR-1 has reported TNKS1 IC50 values of approximately 180 nM, representing a roughly 30-fold lower potency than NVP-TNKS656 [2].
| Evidence Dimension | TNKS2 enzymatic inhibition IC50 and cellular Wnt reporter IC50 |
|---|---|
| Target Compound Data | TNKS2 IC50 = 6 nM; HEK293 SuperTopFlash reporter IC50 = 3.5 nM |
| Comparator Or Baseline | IWR-1 TNKS1 IC50 ≈ 180 nM; XAV939 reported as less potent than optimized dihydropyran core |
| Quantified Difference | ~30-fold greater potency than IWR-1 (TNKS enzymatic assay); sub-4 nM cellular activity |
| Conditions | Cell-free autoPARsylation assay with 5 nM GST-TNKS2P; HEK293 cells with SuperTopFlash Wnt reporter |
Why This Matters
Higher enzymatic and cellular potency enables lower compound concentrations to achieve pathway inhibition, reducing potential off-target effects and compound consumption in experimental workflows.
- [1] Shultz MD, Cheung AK, Kirby CA, et al. Identification of NVP-TNKS656: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor. J Med Chem. 2013;56(16):6495-6511. View Source
- [2] Krishnamurthy N, Kurzrock R. Targeting the Wnt/beta-catenin pathway in cancer: Update on effectors and inhibitors. Cancer Treat Rev. 2018;62:50-60 (Table 7). View Source
